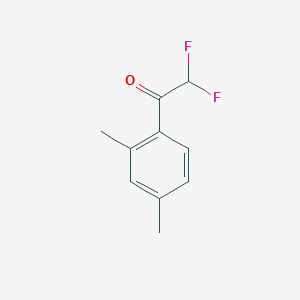

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKWKYDIZPMKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

electrophilicity of α,α-difluoro ketones

An In-Depth Technical Guide to the Electrophilicity of α,α-Difluoro Ketones for Researchers and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and biological properties. Among the diverse array of fluorinated motifs, the α,α-difluoro ketone stands out due to its unique electronic characteristics and reactivity profile. The geminal fluorine atoms act as potent electron-withdrawing groups, dramatically increasing the electrophilicity of the carbonyl carbon. This enhancement not only modulates the ketone's intrinsic properties but also unlocks a versatile reactivity profile, particularly for nucleophilic addition. This guide provides a comprehensive exploration of the fundamental principles governing the , their synthesis, characteristic reactions, and their burgeoning application as reversible covalent inhibitors and bioisosteres in drug discovery.

The Unique Electronic Landscape of the α,α-Difluorinated Carbonyl

The reactivity of a carbonyl group is fundamentally dictated by the partial positive charge on the carbonyl carbon.[1] In α,α-difluoro ketones, this electrophilicity is significantly amplified compared to their non-fluorinated counterparts.

The Dominance of Inductive Effects

Fluorine is the most electronegative element, and its presence adjacent to a carbonyl group exerts a powerful electron-withdrawing inductive effect (–I effect).[2] With two fluorine atoms, this effect is additive, pulling electron density away from the α-carbon and, consequently, from the carbonyl carbon. This polarization drastically increases the magnitude of the partial positive charge (δ+) on the carbonyl carbon, making it a highly attractive target for nucleophiles.[3][4]

Consequences of Enhanced Electrophilicity: A Comparative Overview

The heightened distinguishes them from both non-fluorinated ketones and their α,α,α-trifluoromethyl analogues. While the trifluoromethyl group also has a strong inductive effect, the difluoromethyl moiety in α,α-difluoro ketones presents a more nuanced profile, acting as a lipophilic hydrogen bond donor and a unique bioisostere.[2] The most striking consequence of this enhanced electrophilicity is the propensity to form stable hydrates or hemiketals in the presence of water or alcohols, a phenomenon far less prevalent in standard ketones.[5][6]

| Property | Non-fluorinated Ketone (R-CO-R') | α,α-Difluoro Ketone (R-CO-CF₂-R') | α,α,α-Trifluoro Ketone (R-CO-CF₃) |

| Carbonyl Carbon Electrophilicity | Moderate | Very High | Extremely High |

| Susceptibility to Nucleophilic Attack | Moderate | High | Very High |

| Hydrate/Hemiketal Formation in Solution | Equilibrium favors ketone | Equilibrium significantly favors hydrate/hemiketal [5][7] | Equilibrium strongly favors hydrate/hemiketal[6] |

| Application as Covalent Warhead | Generally not suitable | Excellent (Reversible Covalent) [2][5] | Potent, but can be overly reactive |

| Bioisosteric Potential | Limited | Mimic for hydrated ketones, amides, thiols [2][8] | Can be a mimic for tetrahedral intermediates |

Table 1: Comparative properties of ketone derivatives, highlighting the distinct characteristics of α,α-difluoro ketones.

Synthesis of α,α-Difluoro Ketones: Key Methodologies

The growing interest in α,α-difluoro ketones has spurred the development of several robust synthetic strategies. These methods generally fall into two categories: direct fluorination or the use of pre-fluorinated building blocks.[3] Modern approaches often rely on the generation of α,α-difluoroenolate equivalents, which can then react with various electrophiles.

Synthesis via Difluoroenolate Precursors

A powerful and contemporary strategy involves the in situ generation of α,α-difluoroenolates from stable precursors. Highly fluorinated gem-diols are particularly effective for this purpose.[9][10] Upon treatment with a suitable base, these diols can eliminate trifluoroacetate, generating a reactive difluoroenolate that can be trapped by electrophiles.[9][10] This approach is notable for its mild conditions and operational simplicity.

Another key method involves the addition of organometallic reagents (like organolithiums) to α,α-difluoro-N-methoxy-N-methyl amides (Weinreb amides).[11] This method provides a straightforward and high-yielding route to a variety of α,α-difluoro ketones.[11]

Representative Synthetic Protocols

The following protocols are adapted from peer-reviewed literature and represent reliable methods for accessing these valuable compounds.

Protocol 2.2.1: Synthesis of an α,α-Difluoro Ketone from a Weinreb Amide [11] This procedure describes the addition of an organolithium reagent to a difluorinated Weinreb amide.

-

Dissolve the starting aryl or heteroaryl compound (1.0 eq) in anhydrous diethyl ether (approx. 0.8 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature, then heat to 40 °C for 45 minutes to ensure complete lithiation.

-

Cool the mixture back down to -78 °C.

-

In a separate flask, dissolve the difluorinated Weinreb amide (1.2 eq) in anhydrous ether and add this solution dropwise to the cooled organolithium solution.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the pure α,α-difluoro ketone.

Protocol 2.2.2: Synthesis of α-Halo-α,α-difluoromethyl Ketones via Trifluoroacetate Release [9][10] This protocol details the halogenation of a difluoroenolate generated from a highly fluorinated gem-diol.

-

To a solution of the α-fluorinated gem-diol (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M), add the appropriate lithium halide (LiCl, LiBr; 6.0 eq).

-

Add the electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), Selectfluor, or I₂; 2.0 eq).

-

Stir the mixture for 1 minute at room temperature.

-

Add triethylamine (Et₃N; 2.0 eq) dropwise.

-

Continue stirring at room temperature for 30 minutes.

-

Quench the reaction with a saturated aqueous solution of either NH₄Cl (for chloro/bromo derivatives) or Na₂S₂O₃ (for iodo derivatives).[10]

-

Extract the mixture with ethyl acetate (2 x volume of aqueous quench).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel flash chromatography to yield the α-halo-α,α-difluoromethyl ketone.

Reactivity and Mechanistic Considerations

The enhanced electrophilicity of the carbonyl carbon in α,α-difluoro ketones governs their characteristic reactivity, making them highly susceptible to nucleophilic attack and enabling their function as potent enzyme inhibitors.

Reversible Hydration and Hemiketal Formation

In aqueous or alcoholic solutions, α,α-difluoro ketones exist in a dynamic equilibrium with their corresponding gem-diol (hydrate) or hemiketal forms.[5][12] The strong electron-withdrawing nature of the CF₂ group destabilizes the carbonyl double bond, shifting the equilibrium toward the more stable, sp³-hybridized tetrahedral adduct.[6][7] This behavior is crucial to their biological activity, as the hydrate or hemiketal can mimic the tetrahedral transition state of enzymatic reactions, leading to potent inhibition.[13]

Diagram 1: Reversible equilibrium of an α,α-difluoro ketone with its hydrate and hemiketal forms.

Mechanism of Nucleophilic Addition

The fundamental reaction is a two-step nucleophilic addition.[4][14] First, a nucleophile attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[1] This intermediate is then protonated by a solvent or a weak acid to yield the final alcohol product. The rate of this reaction is significantly faster than for non-fluorinated ketones due to the stabilization of the developing negative charge on the oxygen by the adjacent electron-withdrawing fluorine atoms.

Diagram 2: The two-step mechanism for nucleophilic addition to an α,α-difluoro ketone.

Application as Reversible Covalent Inhibitors

The unique reactivity of α,α-difluoro ketones makes them ideal "electrophilic warheads" for designing reversible covalent enzyme inhibitors.[2][5] In the active site of an enzyme, a nucleophilic residue such as serine (–OH) or cysteine (–SH) can attack the electrophilic carbonyl carbon. This forms a stable, yet reversible, hemiketal or hemithioketal adduct, effectively inactivating the enzyme.[2][13] The reversibility of this bond can be advantageous in drug design, potentially reducing off-target effects and toxicity associated with irreversible inhibitors. This strategy has been successfully applied to develop inhibitors for proteases, acetylcholinesterases, and other enzymes.[2]

Diagram 3: Covalent inhibition of a serine protease by an α,α-difluoro ketone warhead.

Key Characterization Techniques

Standard spectroscopic methods are used to characterize α,α-difluoro ketones, with ¹⁹F NMR being particularly informative.

| Technique | Key Observables for R-CO-CF₂-R' |

| ¹⁹F NMR | A singlet or triplet (if coupled to an adjacent proton) typically appears in the range of -50 to -60 ppm for α-iodo- or α-bromo-α,α-difluoromethyl ketones, and can shift depending on the full structure.[9] It is highly sensitive to the local electronic environment.[15] |

| ¹³C NMR | The carbonyl carbon (C=O) signal appears as a characteristic triplet due to coupling with the two fluorine atoms (²JCF), typically in the range of 180-183 ppm with JCF ≈ 23-26 Hz.[9] The CF₂ carbon appears as a triplet at a lower field, e.g., ~96 ppm with a large ¹JCF coupling constant (~326 Hz).[9] |

| ¹H NMR | Signals are consistent with the non-fluorinated portions of the molecule. Protons on a carbon adjacent to the CF₂ group would show coupling to the fluorine atoms. |

| IR Spectroscopy | A strong C=O stretching absorption is observed, typically in the range of 1690-1720 cm⁻¹ .[9] |

Table 2: Summary of key spectroscopic features for the characterization of α,α-difluoro ketones.

Conclusion and Future Outlook

The α,α-difluoro ketone motif is more than just a chemical curiosity; it is a privileged functional group with profound implications for medicinal chemistry and drug design. Its heightened electrophilicity, driven by the strong inductive effects of the geminal fluorine atoms, leads to a unique reactivity profile characterized by facile hydrate/hemiketal formation and high susceptibility to nucleophilic attack. This reactivity has been masterfully harnessed to create a new class of reversible covalent inhibitors that offer a promising balance of potency and safety. As synthetic methodologies continue to advance, providing even broader access to diverse α,α-difluoro ketone structures, their application in developing targeted therapeutics for a range of diseases is set to expand significantly. The continued exploration of this fascinating functional group will undoubtedly uncover new mechanistic insights and therapeutic opportunities.

References

-

Welsh, J. A., et al. (2011). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry. [Link]

-

Mykhailiuk, P. K. (2008). New Methodology for the Synthesis of α,α-difluoroketones. Synthetic Communications. [Link]

-

Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. [Link]

-

Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Welsh, J. A., et al. (2011). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Sanders, T. C., et al. (2024). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

Pace, V., et al. (2023). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules. [Link]

-

Canepa, C., & Tonachini, G. (1996). Regioselectivity Patterns Featured by Formaldehyde in the Electrophilic Addition to gem-Difluoro and gem-Dichloroallyl Systems. An ab Initio Theoretical Study. The Journal of Organic Chemistry. [Link]

-

Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

-

O'Hagan, D. (2018). α-Difluoro(thio)methylated alcohols and ketones in bioactive compounds and as useful synthons. ResearchGate. [Link]

-

Hartwig, J. F., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. [Link]

-

Prakash, G. K. S., et al. (2016). The addition of nucleophiles to α-fluoro-α,β-unsaturated ketones. ResearchGate. [Link]

-

Sodeoka, M., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]

-

Gouverneur, V. (2019). Methods for the Synthesis of α,α-Difluoroketones. ResearchGate. [Link]

-

Lan, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Guthrie, J. P. (2014). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. ResearchGate. [Link]

-

Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. Khan Academy. [Link]

-

Zhang, J.-J., et al. (2024). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage of α-Trifluoromethyl Alkenes. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. Chemistry LibreTexts. [Link]

-

Sloop, J. C. (2012). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry. [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

-

Lee, Y.-J., et al. (2012). Substantial formation of hydrates and hemiacetals from pyridinium ketones. PMC. [Link]

-

Save My Exams. (2024). Nucleophilic Addition. AQA A Level Chemistry Revision Notes. [Link]

-

Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals. Organic Chemistry II. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Unknown. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. University of Illinois Chicago. [Link]

-

Zhang, Q., et al. (2023). Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. Chemical Communications. [Link]

-

Kim, D. Y. (2004). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

-

Nag, S., et al. (2022). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. 2022 ACS Spring Meeting. [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. [Link]

-

Wulsdorf, T. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

-

Wang, X.-S., et al. (2015). Synthesis of α,α-Difluoro-Functionalized Ketones. The Journal of Organic Chemistry. [Link]

-

Li, Z., et al. (2022). α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones - American Chemical Society [acs.digitellinc.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. magritek.com [magritek.com]

stability of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

An In-depth Technical Guide to the Stability of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical , a compound of interest in contemporary drug discovery and development. Drawing upon established principles of physical organic chemistry and data from analogous α,α-difluoro ketones, this document outlines the principal degradation pathways, including hydration, hydrolysis, and photolysis. Detailed experimental protocols for assessing stability under various stress conditions are provided, alongside recommendations for handling and storage. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this and similar fluorinated ketone compounds.

Introduction: The Significance of α,α-Difluoro Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The α,α-difluoromethylene group is particularly noteworthy as it can act as a bioisostere for an oxygen atom or a carbonyl group and can modulate the pKa of adjacent functional groups.[1] Specifically, α,α-difluoro ketones are recognized as valuable intermediates and have been investigated as potent inhibitors of hydrolytic enzymes, such as proteases.[3][4][5] This inhibitory activity stems from the enhanced electrophilicity of the carbonyl carbon due to the strong electron-withdrawing effect of the adjacent fluorine atoms, making it more susceptible to nucleophilic attack by active site residues like serine.[3][4]

1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone combines this reactive α,α-difluoro ketone moiety with a substituted aromatic ring, making its stability profile a critical parameter for its development and application. This guide will dissect the inherent chemical liabilities of this structure and provide a framework for its empirical evaluation.

Core Chemical Structure and Inherent Reactivity

To understand the , it is essential to analyze its constituent parts and their electronic interplay.

Caption: Core structural components of the target molecule.

The primary site of reactivity is the carbonyl group. The two fluorine atoms dramatically increase the electrophilicity of the carbonyl carbon, making it a focal point for nucleophilic attack. The 2,4-dimethylphenyl group, being an aromatic system, is a chromophore that can absorb UV light, predisposing the molecule to photolytic degradation.

Principal Degradation Pathways and Mechanistic Considerations

Based on the chemistry of analogous compounds, three primary degradation pathways are of concern for 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone: hydration, hydrolysis, and photolysis.

Hydration to a Geminal Diol

A significant characteristic of α,α-difluoro ketones is their propensity to undergo reversible hydration in the presence of moisture to form a geminal diol (hydrate).[6][7] This is not a degradation in the sense of irreversible decomposition but represents a change in the chemical form that can impact analytical results, biological activity, and formulation.

The equilibrium between the ketone and its hydrate is driven by the electronic stabilization of the gem-diol by the electron-withdrawing fluorine atoms.

Caption: Reversible hydration of the α,α-difluoro ketone.

Causality: The strong inductive effect of the two fluorine atoms destabilizes the carbonyl group's partial positive charge, making the addition of a nucleophile like water more favorable. This phenomenon is well-documented for other fluorinated ketones.[3][6] The hydration can often be reversed by subjecting the sample to high temperatures under vacuum.[6]

Hydrolytic Degradation

Beyond reversible hydration, irreversible hydrolysis can occur under acidic or basic conditions. The highly electrophilic carbonyl carbon is susceptible to cleavage.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can attack the carbonyl carbon, potentially leading to cleavage of the C-C bond between the carbonyl and the difluoromethyl group, a process analogous to a haloform reaction, or cleavage of the bond to the aromatic ring.

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen further enhances its electrophilicity, facilitating nucleophilic attack by water.

Photodegradation

Aromatic ketones are known photosensitizers and can undergo various photochemical reactions upon absorption of UV radiation.[8][9] The 2,4-dimethylphenyl group acts as a chromophore, and upon excitation to a triplet state, the molecule can participate in several degradation pathways.[8]

-

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the aromatic ring or the difluoromethyl group.

-

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical.[8]

Caption: Key environmental stressors and resulting degradation pathways.

Recommended Storage and Handling

Given the inherent reactivity, stringent storage and handling protocols are necessary to maintain the integrity of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C or lower.[10] | Lower temperatures slow down the rate of potential hydrolytic and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture, preventing hydration.[6] |

| Light | Protect from light by using amber vials or storing in the dark.[10] | Prevents photolytic degradation due to the aromatic chromophore. |

| Container | Use tightly sealed, non-reactive containers (e.g., glass).[10] | Prevents ingress of moisture and avoids potential reactions with container material. |

Experimental Protocols for Stability Assessment

A self-validating stability study should involve subjecting the compound to forced degradation under various stress conditions and monitoring the formation of degradants using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodologies

A. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

-

Dissolve in a suitable volume of acetonitrile to create a 1 mg/mL stock solution. Acetonitrile is often chosen for its UV transparency and miscibility with water.

B. Stress Conditions:

-

Hydrolytic Stability (Acidic):

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Hydrolytic Stability (Basic):

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at room temperature (due to expected higher reactivity).

-

Withdraw aliquots at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours).

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Stability:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

-

Photostability:

-

Place a solution of the compound (in a quartz cuvette or a UV-transparent vial) in a photostability chamber with a controlled light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).

-

Run a parallel control sample protected from light.

-

Analyze samples at appropriate time points.

-

-

Thermal Stability:

-

Store the solid compound in an oven at 60°C.

-

Prepare solutions for analysis at time points such as 1, 3, and 7 days.

-

C. Analytical Method: A reverse-phase HPLC method with UV detection is suitable. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the λmax of the 2,4-dimethylphenyl chromophore (approx. 254 nm).

-

Mass Spectrometry: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential degradants.

Conclusion

The is governed by the high reactivity of its α,α-difluoro ketone moiety and the photochemical properties of its aromatic ring. The primary concerns are reversible hydration in the presence of moisture, hydrolysis under acidic or basic conditions, and photolytic degradation. A thorough understanding and empirical evaluation of these pathways, as outlined in this guide, are imperative for its successful handling, formulation, and application in a research and development setting. Adherence to recommended storage conditions and the implementation of robust, stability-indicating analytical methods are critical to ensuring the quality and reliability of this promising chemical entity.

References

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL: )

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. (URL: )

-

Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC. (URL: [Link])

-

Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. (URL: [Link])

-

Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - Semantic Scholar. (URL: [Link])

-

Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. (URL: [Link])

-

Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc - MDPI. (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds - PMC. (URL: [Link])

-

Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. (URL: [Link])

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (URL: [Link])

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC. (URL: [Link])

-

Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals - ACP. (URL: [Link])

-

Enzymatic synthesis of fluorinated compounds - PMC - NIH. (URL: [Link])

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE. (URL: [Link])

-

[Studies on photoinduced electron and proton transfer reactions of nucleic acid and aromatic ketone] - PubMed. (URL: [Link])

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (URL: [Link])

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless transitions - Kyoto University Research Information Repository. (URL: [Link])

-

Methods for the Synthesis of α,α‐Difluoroketones | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

Methodological & Application

Application Note: 1H NMR Analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the precise structural characterization of fluorinated organic compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a powerful and indispensable tool for the unambiguous elucidation of these molecular structures.[1] This application note provides a detailed guide to the ¹H NMR analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, a compound featuring a difluoromethyl ketone moiety attached to a substituted aromatic ring.

This guide will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, including the prediction of chemical shifts and the complexities arising from proton-fluorine (H-F) spin-spin coupling. A comprehensive, step-by-step protocol for sample preparation and spectral acquisition is provided to ensure the generation of high-quality data. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of fluorinated molecules.

Predicted ¹H NMR Spectral Analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone

The structure of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone presents a distinct set of proton environments that are expected to be well-resolved in a ¹H NMR spectrum. The analysis of the spectrum can be broken down into the signals arising from the aromatic protons, the methyl protons on the phenyl ring, and the single proton of the difluoromethyl group.

Aromatic Protons (H-3, H-5, and H-6)

The 2,4-disubstituted phenyl ring gives rise to a complex splitting pattern for the three aromatic protons.

-

H-6: This proton is ortho to the acetyl group and meta to the methyl group at C-4. The electron-withdrawing nature of the ketone will deshield this proton, shifting its resonance downfield, likely in the range of δ 7.0-7.5 ppm . It is expected to appear as a doublet due to coupling with H-5 (Jortho ≈ 7-10 Hz).[2]

-

H-5: This proton is meta to the acetyl group and ortho to the methyl group at C-4. It will experience coupling to both H-6 (Jortho) and H-3 (Jmeta ≈ 2-3 Hz).[2] This will likely result in a doublet of doublets in the region of δ 6.8-7.2 ppm .

-

H-3: This proton is ortho to the methyl group at C-4 and meta to the acetyl group. It will be the most shielded of the aromatic protons and is expected to appear as a doublet due to meta coupling with H-5 (Jmeta), likely around δ 6.7-7.0 ppm .

Methyl Protons (-CH₃ at C-2 and C-4)

The two methyl groups on the phenyl ring are in different chemical environments and will produce two distinct singlets.

-

-CH₃ at C-2: This methyl group is ortho to the electron-withdrawing acetyl group, which will cause a downfield shift compared to a typical aromatic methyl group. Its signal is predicted to be in the range of δ 2.3-2.6 ppm .

-

-CH₃ at C-4: This methyl group is para to the acetyl group and will be less affected by its deshielding influence. Its resonance is expected to be in the more typical aromatic methyl region of δ 2.2-2.4 ppm .

Difluoromethyl Proton (-CHF₂)

The single proton of the difluoromethyl group is adjacent to two fluorine atoms and the carbonyl group.

-

-CHF₂: The strong electron-withdrawing effect of the two fluorine atoms and the carbonyl group will significantly deshield this proton, causing a substantial downfield shift. Its chemical shift is anticipated to be in the range of δ 5.8-6.5 ppm . Due to coupling with the two equivalent fluorine atoms (spin I = 1/2), this signal will appear as a triplet, following the n+1 rule.[3] The two-bond proton-fluorine coupling constant (²JHF) is typically large, in the range of 45-55 Hz.[4]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.0 - 7.5 | d | Jortho ≈ 7-10 | 1H |

| H-5 | 6.8 - 7.2 | dd | Jortho ≈ 7-10, Jmeta ≈ 2-3 | 1H |

| H-3 | 6.7 - 7.0 | d | Jmeta ≈ 2-3 | 1H |

| -CHF₂ | 5.8 - 6.5 | t | ²JHF ≈ 45-55 | 1H |

| -CH₃ (at C-2) | 2.3 - 2.6 | s | - | 3H |

| -CH₃ (at C-4) | 2.2 - 2.4 | s | - | 3H |

Experimental Protocol

This protocol outlines a standard procedure for the preparation and ¹H NMR analysis of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

Materials

-

1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone (5-10 mg)

-

High-quality 5 mm NMR tube

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

-

Pasteur pipette

-

Small vial

-

Vortex mixer

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone into a clean, dry vial.[5]

-

Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can be used for spectral referencing.

-

Adding the Internal Standard (Optional): If precise chemical shift referencing is required, add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at δ 0.00 ppm.

-

Dissolving the Sample: Securely cap the vial and vortex it gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no suspended particles, which can degrade the quality of the NMR spectrum.

-

Transferring to the NMR Tube: Carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.[6]

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strengths provide better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton (e.g., zg30) | A simple one-pulse experiment is sufficient for routine ¹H NMR. |

| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition times improve digital resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |

| Spectral Width (SW) | 16-20 ppm | Ensures that all proton signals, including any potential impurities, are captured. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J values) in Hertz.

Key Coupling Interactions

The spin-spin coupling between protons and fluorine atoms is a key feature in the ¹H NMR spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone.

Caption: Key through-bond J-coupling interactions.

The magnitude of the coupling constant (J) provides valuable information about the connectivity of atoms in a molecule.[3][7] In the case of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone, the most significant couplings are:

-

Ortho-coupling (³JHH): The coupling between adjacent protons on the aromatic ring (H-5 and H-6) is typically the largest proton-proton coupling, around 7-10 Hz.

-

Meta-coupling (⁴JHH): The coupling between protons separated by three bonds on the aromatic ring (H-3 and H-5) is smaller, typically 2-3 Hz.

-

Geminal H-F coupling (²JHF): The coupling between the proton and the two fluorine atoms on the same carbon is a large and characteristic coupling, expected to be in the range of 45-55 Hz.

Conclusion

The ¹H NMR spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone provides a wealth of structural information that can be readily interpreted with a fundamental understanding of chemical shifts and spin-spin coupling. The presence of fluorine atoms introduces characteristic large coupling constants that are invaluable for confirming the presence of the difluoromethyl group. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H NMR spectra for the confident structural elucidation of this and similar fluorinated compounds. This analytical approach is a cornerstone in the quality control and characterization of novel fluorinated molecules in academic and industrial research.

References

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Fiveable. (n.d.). J-Coupling Constant Definition. Fiveable. [Link]

-

Kiraly, P., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(26), 6747-6755. [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]

-

Royal Society of Chemistry. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

University of Edinburgh. (n.d.). NMR Sample Preparation. University of Edinburgh. [Link]

-

VBS/MRC. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. VBS/MRC. [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

University of Bristol. (2025, April 15). Multinuclear NMR Spectroscopy - Fluorine. University of Bristol. [Link]

-

TheElkchemist. (2024, September 17). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. YouTube. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. acdlabs.com [acdlabs.com]

Application Note: Structural Validation of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone via 13C NMR

Topic: 13C NMR Spectrum of 1-(2,4-dimethyl-phenyl)-2,2-difluoro-ethanone Content Type: Application Note & Protocol (AN-NMR-2024-05) Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists[1]

Executive Summary

The incorporation of difluoromethyl (

This guide provides a definitive protocol for the acquisition, processing, and assignment of the 13C NMR spectrum for this compound. It addresses the specific splitting patterns arising from the

Chemical Framework & Spin System

To interpret the spectrum, one must understand the magnetic connectivity.[1] The molecule contains three distinct spin systems affecting the 13C spectrum:

-

The Difluoroacetyl Group: A strongly coupled

system (where A= -

The Carbonyl Core: A quaternary carbon subject to 2-bond coupling (

). -

The Aromatic Scaffold: A 1,2,4-trisubstituted benzene ring with distinct methyl perturbations.[1]

Coupling Pathway Diagram

The following diagram illustrates the scalar coupling propagation from the fluorine atoms to the carbon skeleton.

Figure 1: Propagation of J-coupling from the fluorine atoms. Blue nodes indicate carbons with significant splitting patterns.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is critical. While DMSO-d6 is a universal solvent, it is hygroscopic.[1] Chloroform-d (

-

Mass: 20–30 mg of analyte.

-

Solvent: 0.6 mL

(99.8% D) + 0.03% TMS (v/v).[1] -

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Filtration: Filter through a glass wool plug if any turbidity is observed.

Instrument Parameters (Standard 400/500 MHz)

Due to the splitting of signals into triplets, the signal-to-noise (S/N) ratio is reduced for the fluorinated carbons. The number of scans must be increased compared to a standard non-fluorinated ketone.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons ( |

| Spectral Width | 240 ppm | Covers Carbonyl (~190 ppm) and potential folding. |

| Acquisition Time | 1.0 – 1.3 sec | Sufficient for resolution of coupling constants. |

| Relaxation Delay (D1) | 2.0 – 3.0 sec | Essential for quaternary carbons (C=O, C-ipso) to relax. |

| Scans (NS) | 1024 - 2048 | High scan count required to resolve the low-intensity outer wings of the triplets. |

| Temperature | 298 K (25°C) | Standard. |

Spectral Analysis & Assignments

The spectrum will not look like a standard aromatic ketone. The fluorine atoms introduce triplets (

Master Assignment Table (Predicted in )

| Carbon Environment | Shift ( | Multiplicity | Assignment Notes | |

| C=O (Carbonyl) | 188.5 | Triplet ( | ~26 Hz | Upfield from acetophenone (~197 ppm) due to F-induction. Split by 2F ( |

| C-ipso (Ar-C1) | 134.5 | Broad Singlet / Weak Triplet | ~3 Hz | Bridgehead carbon. May show broadening due to long-range |

| Ar-C4 (p-Me) | 142.0 | Singlet | - | Quaternary aromatic, para to ketone. |

| Ar-C2 (o-Me) | 139.5 | Singlet | - | Quaternary aromatic, ortho to ketone. |

| Ar-C3, C5, C6 | 126.0 – 132.0 | Singlets | - | Remaining aromatic methines.[1] |

| 112.0 | Triplet ( | ~245 Hz | Diagnostic Peak. Large coupling constant creates a wide triplet spanning ~4 ppm. | |

| Ar-Me (Ortho) | 21.5 | Singlet | - | Methyl group at position 2. |

| Ar-Me (Para) | 21.2 | Singlet | - | Methyl group at position 4. |

Detailed Diagnostic Features

The "Ghost" Carbonyl (188.5 ppm)

In a standard proton-decoupled spectrum, the carbonyl carbon appears as a triplet with an intensity ratio of 1:2:1.[1]

-

Why? It is 2 bonds away from two equivalent fluorine atoms (

).[1] -

Caution: If the S/N is low, you may only see the central peak, misidentifying it as a singlet.[1] Zoom in to find the satellite peaks ±26 Hz away.

The "Giant" Triplet (112.0 ppm)

The

-

Appearance: This signal will span nearly 500 Hz (approx. 4-5 ppm on a 500 MHz instrument).

-

Overlap Risk: The wings of this triplet often get lost in the baseline noise or overlap with aromatic signals if the shift moves downfield.

Advanced Verification: 19F Decoupling

If the triplets are ambiguous or overlapping, the definitive validation step is to run a

Decoupling Workflow

This protocol collapses the triplets back into singlets, resulting in a massive signal intensity boost.[1]

Figure 2: Workflow for confirming fluorinated carbon assignments via double decoupling.

Troubleshooting & Artifacts

Hydrate Formation

If the solvent is "wet" or if the sample was stored in humid conditions, the ketone may form a gem-diol:

-

Symptom: The Carbonyl triplet at 188 ppm disappears and a new signal appears at ~95 ppm (tetrahedral carbon).

-

Fix: Dry the sample under high vacuum and use fresh

from a sealed ampoule.

Rotational Isomers

The bulky 2-methyl group on the phenyl ring creates steric hindrance with the difluoroacetyl group. This can restrict rotation around the Ar-CO bond.

-

Symptom: Broadened aromatic signals at room temperature.

-

Fix: If broadening is observed, run the experiment at 313 K (40°C) to sharpen the peaks.

References

-

NIST Chemistry WebBook. Ethanone, 1-(2,4-dimethylphenyl)- (CAS 89-74-7).[2] National Institute of Standards and Technology.[2] [Link] (Source for base aromatic/methyl shifts of the non-fluorinated parent).[1]

-

Reich, H. J. 13C-19F Coupling Constants. University of Wisconsin-Madison, Organic Chemistry Data.[1] [Link] (Authoritative source for J-coupling magnitudes in fluorinated ketones).

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Standard text for interpreting C-F splitting patterns).

Sources

19F NMR Spectroscopy of Difluoromethyl Ketones: A Quantitative Guide for Drug Discovery

Topic: 19F NMR Spectroscopy of Difluoromethyl Ketones Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary & Theoretical Basis

Difluoromethyl ketones (DFMKs) represent a critical pharmacophore in modern medicinal chemistry, particularly as transition-state inhibitors of serine and cysteine proteases. Their mechanism of action relies on the electrophilicity of the carbonyl carbon, which facilitates the formation of a reversible hemiketal adduct with the enzyme's active site serine or cysteine nucleophile.

Why 19F NMR? While 1H and 13C NMR are standard, 19F NMR is the superior analytical modality for DFMKs due to:

-

Sensitivity to Hydration State: The electronic environment of the fluorine nuclei changes drastically between the free ketone (sp² hybridized carbonyl) and the hydrate/hemiketal (sp³ hybridized carbon). This results in a distinct chemical shift separation (

ppm), allowing for direct, label-free quantification of hydration equilibrium constants ( -

Stereochemical Fidelity: In chiral molecules, the geminal fluorines of the

group become diastereotopic. 19F NMR resolves these as distinct AB systems, providing a sensitive probe for racemization or diastereomeric purity without chiral shift reagents. -

Bio-orthogonality: The lack of background fluorine signals in biological matrices makes 19F NMR ideal for monitoring inhibitor binding in protein mixtures or cellular lysates.

The Spectroscopic Signature of DFMKs

The 19F signal of a DFMK is governed by the scalar couplings between the two fluorine atoms (

-

Achiral Environment: The two fluorines are chemically equivalent. The signal appears as a doublet (split by the geminal proton,

Hz). -

Chiral Environment: The fluorines are diastereotopic (

and

Experimental Protocol: Quantitative Characterization

Sample Preparation

Objective: To prepare a sample suitable for qNMR (quantitative NMR) to determine purity and hydration state.

-

Solvent Selection:

-

Structural Characterization:DMSO-d6 or Acetone-d6 . These aprotic polar solvents suppress hydration, favoring the ketone form.

-

Bio-mimetic Studies:Phosphate Buffer (pH 7.4) with 10% D2O . This mimics physiological conditions to determine the biologically relevant hydration ratio.

-

-

Internal Standard (IS):

-

Use

-trifluorotoluene (TFT) ( -

Critical: The IS must have a

relaxation time similar to or shorter than the analyte, or the relaxation delay must be adjusted accordingly.

-

Acquisition Parameters (The "Trustworthiness" Pillar)

Standard default parameters are often insufficient for quantitative fluorine NMR due to wide spectral widths and varying relaxation times.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgig (Inverse Gated Decoupling) | Decouples protons to simplify multiplets into singlets (or AB quartets) and eliminates Nuclear Overhauser Effect (NOE) enhancement for accurate integration. |

| Spectral Width (SW) | 200–300 ppm | Ensure capture of both analyte (-110 to -130 ppm) and reference (-63 ppm). |

| Transmitter Offset (O1) | Center of SW (e.g., -100 ppm) | Prevents off-resonance effects which can distort baseline and integration. |

| Relaxation Delay (D1) | CRITICAL: Fluorine | |

| Scans (NS) | 64–128 | Sufficient S/N (>250:1) for precise integration. |

| Acquisition Time (AQ) | > 1.0 s | To resolve fine coupling constants ( |

Workflow Diagram

The following logic flow ensures data integrity from preparation to analysis.

Caption: Decision tree for 19F NMR analysis of DFMKs, ensuring correct parameter selection for quantitative accuracy.

Application: Determination of Hydration Equilibrium ( )

The biological potency of DFMKs often correlates with their electrophilicity, which can be experimentally determined by the hydration equilibrium constant (

The Equilibrium

-

Ketone Form (

): Typically -120 to -130 ppm. -

Hydrate Form (

): Shifted upfield (lower frequency) by 3–10 ppm due to the loss of the deshielding carbonyl anisotropy and change in hybridization.

Calculation Protocol

-

Dissolve the DFMK in the buffer of interest.

-

Allow the sample to equilibrate at the target temperature (e.g., 37°C) for 30 minutes.

-

Acquire the spectrum using the quantitative parameters defined in Section 2.2.

-

Integrate the ketone signal (

) and the hydrate signal ( -

Calculate

:

Note: If the exchange rate is fast on the NMR timescale (rare for DFMKs but possible at high pH), you will see a single averaged peak. In this case,

Advanced Analysis: Diastereotopicity in Chiral Drugs

Many DFMK protease inhibitors (e.g., peptidomimetics) possess chiral centers adjacent to the difluoromethyl group.

The ABX System

In a chiral molecule

-

The two fluorines (

) are magnetically non-equivalent. -

Spectrum Appearance: A second-order AB pattern.

-

Coupling Constants:

- Hz (Geminal F-F coupling).[1]

- Hz (Vicinal F-H coupling).

Diagnostic Value

The "roofing effect" (intensity distortion) of the AB system serves as a built-in validation of the chiral integrity. If you synthesize a racemic mixture, you will see the AB pattern. If you synthesize a pure diastereomer, you will still see the AB pattern, but if you have a mixture of diastereomers (e.g., epimerization at the alpha carbon), you will see two sets of AB quartets.

Protocol for Diastereomeric Ratio (dr) Determination:

-

Acquire 19F{1H} (proton decoupled) to collapse the multiplets into clean AB quartets.

-

Identify the two sets of quartets corresponding to Diastereomer 1 and Diastereomer 2.

-

Integrate the total area of the four lines for each diastereomer.

- .

Troubleshooting & Common Artifacts

| Issue | Cause | Solution |

| Baseline Rolling | Acoustic ringing or large spectral width | Use "backward linear prediction" (LP) on the first few FID points or apply a specific baseline correction algorithm (e.g., Bernstein polynomial). |

| Truncated Integrals | Insufficient | Measure |

| Phase Distortion | Large chemical shift range | Manually phase the spectrum. Do not rely solely on automated routines for wide-sweep 19F spectra. |

| Broad Signals | Chemical Exchange or Intermediate T2 | If peaks are broad, the hydration equilibrium might be in intermediate exchange. Lower the temperature to reach the slow exchange limit. |

References

-

Chemical Shifts & Coupling Constants

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Link

-

Hydration Equilibrium Methodology

-

Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry. Link

-

-

Relaxation Times & Quantitative NMR

-

Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

-

-

Diastereotopicity in Peptides

-

Verkade, J. M., et al. (2010). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry. Link

-

Sources

Precision Inhibition: Difluoromethyl Ketones as Transition-State Analogs for Acetylcholinesterase

Topic: Difluoromethyl Ketones as Acetylcholinesterase Inhibitors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Abstract

In the landscape of serine hydrolase inhibition, Difluoromethyl ketones (DFMKs) occupy a "Goldilocks" zone of electrophilicity—sufficiently reactive to form covalent adducts with the catalytic serine, yet stable enough to avoid the rapid metabolic degradation and non-specific promiscuity often seen with their trifluoromethyl (TFMK) counterparts. This Application Note details the mechanistic basis of DFMKs as transition-state analogs for Acetylcholinesterase (AChE), provides a modern synthesis strategy to overcome historical yield bottlenecks, and outlines a rigorous, self-validating protocol for kinetic characterization, specifically addressing the slow-binding phenomena common to this inhibitor class.

Mechanistic Insight: The Hemiketal Trap

The Transition State Mimicry

AChE hydrolyzes acetylcholine via a tetrahedral transition state. DFMKs inhibit AChE not by merely blocking the active site, but by chemically reacting with the catalytic serine (Ser203 in mouse, Ser200 in Torpedo) to form a stable, reversible hemiketal adduct .

The fluorine atoms play a dual role:

-

Electronic Activation: They withdraw electron density from the carbonyl carbon, making it susceptible to nucleophilic attack by the serine hydroxyl.

-

pKa Modulation: The difluoro-substitution lowers the pKa of the hydroxyl in the resulting hemiketal, stabilizing the adduct through hydrogen bonding with the oxyanion hole (Gly118, Gly119, Ala201), effectively mimicking the tetrahedral intermediate of substrate hydrolysis.

The Hydration Equilibrium Challenge

Unlike standard competitive inhibitors, DFMKs exist in an aqueous equilibrium between the free ketone (active electrophile) and the gem-diol (hydrated, inactive form).

-

TFMKs: Heavily hydrated (>98% gem-diol), leading to high apparent potency but poor transport and specificity.

-

DFMKs: Exhibit a more balanced equilibrium, allowing for higher concentrations of the free ketone to drive target engagement while maintaining sufficient lipophilicity for membrane permeability (e.g., blood-brain barrier penetration).

Visualizing the Mechanism

[1]

Synthesis Application Note: Overcoming the Fluorine Hurdle

Historically, synthesizing DFMKs was plagued by over-fluorination or poor yields using organometallics. Modern drug discovery utilizes "Fragmentation" or "Release-Capture" methodologies to ensure high fidelity.

Recommended Route: The Colby "Release-Capture" Method

This method avoids handling volatile/unstable difluoro-intermediates by generating the difluoroenolate in situ.

-

Precursor: Start with a trifluoromethyl ketone (readily available).[1]

-

Activation: React with a specific nucleophile (e.g., amine or thiol) that triggers a C-C bond cleavage (haloform-type reaction).

-

Capture: The resulting difluoroenolate is trapped by an aldehyde or electrophile, or protonated to yield the DFMK.

-

Advantage: High functional group tolerance and avoidance of harsh fluorinating reagents (like DAST) late in the synthesis.

Experimental Protocol: Kinetic Characterization of DFMKs

DFMKs often exhibit slow-binding kinetics . A standard endpoint IC50 assay will underestimate their potency because the equilibrium between the inhibitor and enzyme is not established instantaneously.

Objective: Determine the true inhibition constant (

Materials

-

Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).

-

Substrate: Acetylthiocholine Iodide (ATCh).[2]

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[2]

-

Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.1% BSA (to prevent enzyme adsorption).

-

Inhibitor: DFMK test compound (Stock in 100% DMSO).

Workflow Diagram

Step-by-Step Protocol

Phase 1: The "Shift" Assay (Detecting Slow-Binding)

-

Preparation: Prepare a serial dilution of the DFMK in buffer (keep DMSO < 1% final).

-

Set A (No Pre-incubation):

-

Set B (Pre-incubation):

-

Analysis: Calculate IC50 for Set A and Set B.

-

Self-Validation Check: If

(e.g., >5-fold shift), the inhibitor is slow-binding . You must proceed to Phase 2.

-

Phase 2: Progress Curve Analysis (For Slow-Binders)

-

Setup: In a 96-well plate, prepare 5-7 concentrations of DFMK around the estimated

. -

Initiation: Add Enzyme to a mixture of Substrate (ATCh), DTNB, and Inhibitor.

-

Measurement: Monitor Absorbance (412 nm) continuously for 60–90 minutes .

-

Note: Unlike standard assays, do not stop at 10 minutes. You need to see the transition from initial velocity (

) to steady-state velocity (

-

-

Data Fitting:

-

The product formation (

) over time ( -

Fit the raw absorbance data to this equation to extract

for each inhibitor concentration.

-

-

Secondary Plot:

-

Plot

vs. Inhibitor Concentration -

Linear Relationship: Indicates simple one-step slow binding (

). -

Hyperbolic Relationship: Indicates induced-fit mechanism (

).

-

Data Presentation & Troubleshooting

Comparative Profile: DFMK vs. TFMK

| Feature | Trifluoromethyl Ketone (TFMK) | Difluoromethyl Ketone (DFMK) | Impact on Drug Dev |

| Hydration State | >98% Gem-diol (Inactive) | ~60-80% Gem-diol | DFMKs have higher fraction of free ketone available for binding. |

| Electrophilicity | Very High | Moderate | DFMKs show reduced non-specific covalent binding (lower toxicity). |

| Selectivity | Low (Hits many serine hydrolases) | High (Tunable via R-groups) | DFMKs are preferred for targeted chemical probes. |

| Kinetic Type | Often Fast-On/Slow-Off | Slow-On/Slow-Off | DFMKs require pre-incubation for accurate potency ranking. |

Troubleshooting Guide

-

Issue: IC50 varies wildly between experiments.

-

Issue: High background hydrolysis of ATCh.

-

Issue: Loss of activity over long incubations (Phase 2).

References

-

Nair, H. K., & Quinn, D. M. (1993). m-Alkyl, α,α,α-trifluoroacetophenones: A new class of potent transition state analog inhibitors of acetylcholinesterase.[6] Bioorganic & Medicinal Chemistry Letters, 3(12), 2619–2622. Link

-

Camerino, E., et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase.[4][6][7] Bioorganic & Medicinal Chemistry Letters, 25(20), 4405–4411.[4][8] Link[8]

-

Allen, K. N., & Abeles, R. H. (1989). Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones.[1] Biochemistry, 28(21), 8466–8473.[1] Link

-

Colby, D. A., et al. (2011). Cleavage of Carbon-Carbon Bonds Through the Mild Release of Trifluoroacetate: Generation of α,α-Difluoroenolates for Aldol Reactions.[4] Journal of the American Chemical Society, 133(15), 5784–5787. Link

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

Sources

- 1. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m-Alkyl, α,α,α-trifluoroacetophenones: A new class of potent transition state analog inhibitors of acetylcholinesterase [ouci.dntb.gov.ua]

- 7. Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Organic Compounds

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The strategic incorporation of fluorine into organic compounds has become a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] However, the very properties that make fluorinated compounds so valuable in drug design also introduce significant complexities into their purification.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

The Root of the Challenge: How Fluorine Alters Molecular Properties

The purification difficulties associated with fluorinated compounds stem from the unique electronic properties of the fluorine atom. Its high electronegativity (the highest of any element) and the strength of the carbon-fluorine bond dramatically influence a molecule's polarity, intermolecular interactions, and chromatographic behavior.[4][5][6]

-

Altered Polarity and Lipophilicity: A single fluorine substitution can increase a molecule's lipophilicity (LogP).[4][7] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have the opposite effect, decreasing lipophilicity.[4] This non-intuitive behavior can make predicting chromatographic retention challenging.

-

Weak Intermolecular Interactions: The low polarizability of the fluorine atom results in weak van der Waals interactions.[4] While fluorine can act as a hydrogen bond acceptor, these interactions are often weaker than those involving oxygen or nitrogen.[5] This can lead to poor retention on traditional stationary phases.

-

"Fluorophilicity": Highly fluorinated molecules can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or stationary phases.[8] This property can be exploited for purification but also complicates separations from non-fluorinated analogs.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of fluorinated compounds in a question-and-answer format.

Chromatography

Q1: My fluorinated compound is co-eluting with a non-fluorinated impurity on a standard C18 column. How can I improve the separation?

A1: This is a classic challenge. The subtle differences in polarity between your fluorinated compound and its analog may not be sufficient for separation on a standard C18 phase. Here’s a systematic approach to troubleshoot this:

-

Employ a Fluorinated Stationary Phase: Consider switching to a column specifically designed for the separation of fluorinated compounds.[9][10] These "fluorous" phases can provide alternative selectivity based on fluorophilic interactions.[8][10]

-

Utilize Orthogonal Chromatography: Combine different separation modes.[11] If you initially used reversed-phase chromatography, try a normal-phase separation on silica gel, or vice-versa.[11] The different interaction mechanisms can often resolve closely eluting compounds.[11]

-

Modify the Mobile Phase:

-

Add a Fluorinated Modifier: Incorporating a fluorinated alcohol, like trifluoroethanol (TFE), into the mobile phase can enhance the retention of fluorinated analytes on certain phases.[9]

-

Explore Different Organic Modifiers: If you are using acetonitrile, try methanol or vice versa. The different solvent strengths and selectivities can alter the elution profile.

-

Workflow for Improving Co-elution in Chromatography

Caption: Troubleshooting workflow for co-eluting fluorinated compounds.

Q2: My highly fluorinated compound shows poor retention and elutes in the solvent front on my reversed-phase column. What can I do?

A2: This is common with polyfluorinated molecules due to their reduced interaction with traditional hydrocarbon stationary phases.

-

Switch to a Fluorinated Phase: A fluorous stationary phase is the most direct solution. It will provide a much stronger retention mechanism for your analyte.[8]

-

Increase Mobile Phase Polarity: Use a weaker mobile phase (i.e., a higher percentage of water or a less polar organic solvent) to increase retention.

-

Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for polar compounds that are poorly retained in reversed-phase.

Q3: I'm observing peak tailing with my basic fluorinated amine on a silica gel column. What's the cause and how can I fix it?

A3: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.

-

Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will compete with your analyte for the active sites on the silica, leading to more symmetrical peaks.

-

Use a Deactivated Silica: Consider using an end-capped or deactivated silica gel column where the acidic silanol groups have been chemically modified.

-

Switch to an Alternative Stationary Phase: Alumina or a bonded phase like diol or amino can be less acidic and provide better peak shape for basic compounds.[12]

Data Summary: Stationary Phase Selection Guide

| Compound Type | Primary Challenge | Recommended Stationary Phase(s) | Rationale |

| Lightly Fluorinated | Co-elution with non-fluorinated analogs | Fluorinated Phase, Phenyl Phase | Enhances selectivity through π-π or fluorophilic interactions.[9] |

| Highly Fluorinated | Poor retention in reversed-phase | Fluorinated Phase, HILIC | Provides stronger retention mechanisms for polar/fluorophilic compounds. |

| Basic Fluorinated Amine | Peak tailing on silica | Deactivated Silica, Alumina, Amino/Diol Phase | Minimizes strong acidic interactions that cause tailing.[12] |

| Acidic Fluorinated Compound | Strong retention on basic alumina | Silica Gel, C18 with acidic modifier | Favors interaction with a more neutral or acidic stationary phase. |

Crystallization

Q4: I'm struggling to crystallize my fluorinated compound. It keeps oiling out or forming an amorphous solid.

A4: The altered intermolecular forces of fluorinated compounds can make crystallization challenging.

-

Systematic Solvent Screening: Don't rely on common crystallization solvents. Perform a systematic screen of a wide range of solvents with varying polarities. Consider solvent mixtures and vapor diffusion techniques.

-

Leverage Fluorine's Properties:

-

C–H···F–C Interactions: The presence of both C-H and C-F bonds can lead to weak C–H···F–C hydrogen bonds that can direct crystal packing.[13] Solvents that don't compete with these interactions may be more successful.

-

Fluorine-Fluorine Interactions: While often considered repulsive, under certain geometries, C–F···F–C interactions can be attractive and contribute to crystal lattice formation.[13][14][15]

-

-

Control Nucleation and Growth:

-

Slow Evaporation: Allow the solvent to evaporate very slowly to give the molecules time to organize into a crystal lattice.

-

Temperature Gradient: Slowly cool the saturated solution. Sometimes, a very slow cooling rate over several days is necessary.

-

Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.

-

Experimental Protocol: Micro-scale Crystallization Screening

-

Preparation: In several small vials, dissolve a few milligrams of your purified, amorphous fluorinated compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

-

Addition of Anti-Solvent: To each vial, slowly add a different anti-solvent (e.g., hexane, pentane, or diethyl ether) dropwise until the solution becomes slightly turbid.

-

Equilibration: Add a drop or two of the good solvent to redissolve the precipitate.

-

Crystal Growth: Seal the vials and allow them to stand undisturbed. Crystal growth can occur via slow evaporation or liquid-liquid diffusion at the solvent interface.

-

Observation: Monitor the vials over several days for the formation of single crystals.

Distillation

Q5: I have a mixture of fluorinated compounds with very close boiling points. Is distillation a viable purification method?

A5: Simple distillation is often ineffective for separating fluorinated compounds with similar boiling points. Many fluorocarbons can also form azeotropes, making separation by conventional distillation impossible.[16]

-

Fractional Distillation: If there is a small but significant difference in boiling points, high-efficiency fractional distillation with a packed column (e.g., Vigreux or spinning band) may be successful. This requires careful control of the reflux ratio and temperature gradient.

-

Extractive Distillation: This technique involves adding a third component (an "entrainer" or "extractive agent") to the mixture that alters the relative volatilities of the components.[16] The entrainer is chosen to interact differently with the components of the mixture, making one more volatile than the other.[16] Common entrainers for fluorocarbons include aromatic hydrocarbons or halogenated aliphatic hydrocarbons.[16]

Safety Considerations

Working with fluorinated compounds and fluorinating agents requires strict adherence to safety protocols.

-

Hydrogen Fluoride (HF) Hazard: Many fluorinating reagents can react with moisture to produce highly corrosive and toxic hydrogen fluoride (HF).[17][18]

-

Always work in a well-ventilated fume hood.[17]

-